Product packaging for N-Boc-2-bromo-1-propanamine(Cat. No.:CAS No. 121102-88-3)

N-Boc-2-bromo-1-propanamine

Cat. No.: B111395
CAS No.: 121102-88-3
M. Wt: 238.12 g/mol
InChI Key: KHFDEFLMWSUKAS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the field of organic synthesis, the development of efficient and selective methods for the construction of complex molecular architectures is a primary goal. N-Boc-2-bromo-1-propanamine fits well within this context as it provides a scaffold that can be elaborated in a stepwise manner. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. This allows chemists to selectively react at the bromine-bearing carbon without affecting the amine functionality.

The bromine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 2-position of the propane (B168953) chain, leading to the synthesis of a wide array of derivatives. The strategic placement of the bromine atom and the protected amine makes this compound particularly useful for the synthesis of chiral amines and other nitrogen-containing compounds, which are prevalent in many biologically active molecules.

Significance as a Versatile Building Block in Complex Molecular Architectures

The versatility of this compound as a building block stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is unreactive under conditions typically used for nucleophilic substitution at the carbon-bromine bond. This allows for the selective introduction of a nucleophile at the 2-position, followed by the deprotection of the amine and subsequent functionalization at the nitrogen atom.

Overview of Research Trajectories for this compound

Current research involving this compound and related compounds is focused on several key areas:

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral amines is a major area of research. this compound serves as a precursor for the synthesis of chiral 1,2-diamines and other related structures, which are important ligands and catalysts in asymmetric synthesis.

Medicinal Chemistry: The synthesis of novel bioactive molecules for the treatment of various diseases is a primary focus of pharmaceutical research. The structural motif provided by this compound is found in a number of compounds with potential therapeutic applications.

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize the reactivity of this compound. This includes the development of new catalytic systems for carbon-carbon and carbon-heteroatom bond formation, as well as the use of this building block in multicomponent reactions.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 121102-88-3
Molecular Formula C8H16BrNO2
Molecular Weight 238.12 g/mol
IUPAC Name tert-butyl (2-bromopropyl)carbamate
Appearance Not specified, likely a solid or oil
Purity Typically >95%

Interactive Data Table: Related Compounds

The following table provides information on compounds structurally related to this compound, highlighting their applications in organic synthesis.

Compound NameCAS NumberMolecular FormulaKey Applications
N-Boc-1-bromo-2-methyl-2-propanamine1391026-60-0C9H18BrNO2Building block for complex organic compounds, peptide synthesis. smolecule.com
tert-Butyl N-(2-bromoethyl)carbamate39684-80-5C7H14BrNO2Intermediate in pharmaceutical synthesis, building block for fluorinated spacers. nbinno.comresearchgate.net
tert-Butyl N-(3-bromopropyl)carbamate83948-53-2C8H16BrNO2Alkylating reagent for the synthesis of various biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16BrNO2 B111395 N-Boc-2-bromo-1-propanamine CAS No. 121102-88-3

Properties

IUPAC Name

tert-butyl N-(2-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFDEFLMWSUKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121102-88-3
Record name tert-butyl (2-bromopropyl)carbamate
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Synthetic Methodologies for N Boc 2 Bromo 1 Propanamine

Precursor Selection and Preparation Strategies for Brominated Amines

The synthesis of N-Boc-2-bromo-1-propanamine typically commences with the selection of a suitable chiral precursor. The most common and direct precursor is N-Boc-alaninol. This starting material already contains the necessary carbon backbone, the protected amine, and a hydroxyl group at the 2-position which can be readily converted to a bromine atom.

The preparation of N-Boc-alaninol itself starts from the readily available amino acid, L-alanine. The synthesis involves two primary steps:

Amine Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aimasterorganicchemistry.com This reaction forms N-Boc-L-alanine. The Boc group is crucial as it prevents the amine from participating in unwanted side reactions during subsequent steps. genscript.comwikipedia.org

Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-L-alanine is then reduced to a primary alcohol to yield N-Boc-L-alaninol. guidechem.com This transformation can be achieved using various reducing agents.

An alternative, though less direct, strategy involves the reductive amination of a bromo-ketone followed by Boc protection. However, the route from L-alanine is often preferred as it leverages a readily available chiral pool starting material, ensuring good control over the stereochemistry of the final product.

Table 1: Comparison of Precursor Preparation Strategies
StrategyStarting MaterialKey IntermediatesPrimary AdvantageReference
Amino Alcohol BrominationL-alanineN-Boc-L-alanine, N-Boc-L-alaninolExcellent stereochemical control from a chiral pool source. guidechem.comrsc.org
Reductive AminationA bromo-ketone precursorBromo-ketone, bromo-aminePotentially applicable to a wider range of structurally diverse amines.

Bromination Reactions in N-Boc-protected Amine Scaffolds

The central transformation in the synthesis is the conversion of the hydroxyl group of N-Boc-alaninol into a bromine atom. This step must be performed under conditions that are compatible with the acid-sensitive Boc protecting group.

Mechanistic Investigations of Regio- and Stereoselective Bromination

The bromination of β-amino alcohols like N-Boc-alaninol is a well-studied reaction that proceeds with high regio- and stereoselectivity. The mechanism often involves the formation of a cyclic aziridinium (B1262131) ion intermediate. rsc.org

The reaction sequence is proposed as follows:

Activation of the Hydroxyl Group: The primary alcohol is first activated, typically by converting it into a good leaving group.

Intramolecular Cyclization: The neighboring Boc-protected nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group to form a strained, three-membered aziridinium ion. This step proceeds with inversion of configuration at the carbon bearing the leaving group.

Nucleophilic Ring-Opening: A bromide ion (from the brominating agent) then attacks one of the carbons of the aziridinium ring. In this specific substrate, the attack occurs at the more substituted carbon (C-2). This nucleophilic attack is an Sₙ2-type reaction, resulting in a second inversion of configuration. rsc.org

The net result of this double-inversion process is the retention of the original stereochemistry of the precursor amino alcohol in the final brominated product. This mechanistic pathway ensures that the chirality of the starting L-alanine is preserved in the final this compound. rsc.org The regioselectivity is controlled by the preferential attack of the bromide at the more substituted carbon of the aziridinium intermediate. rsc.org

Development of Novel Brominating Agents and Reaction Conditions

A variety of reagents can be used to achieve the bromination of the N-Boc-alaninol precursor. The choice of reagent is critical to ensure high yield and compatibility with the Boc protecting group.

Common brominating systems include:

N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh₃): This combination, known as the Appel reaction, is a mild and effective method for converting alcohols to alkyl bromides. It is highly compatible with acid-sensitive groups like Boc. researchgate.net

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Similar to the Appel reaction, this system generates the brominating species in situ and is effective under neutral conditions.

Phosphorus Tribromide (PBr₃): A more traditional and powerful brominating agent. Its use requires careful control of reaction conditions to avoid potential side reactions or cleavage of the Boc group due to the generation of acidic byproducts.

Thionyl Bromide (SOBr₂): Another classical reagent that can effectively convert alcohols to bromides.

Recent research has also focused on developing novel and environmentally safer brominating systems, such as those using ammonium (B1175870) bromide with an oxidant. researchgate.netiaea.org

Table 2: Comparison of Brominating Agents
Reagent SystemReaction ConditionsAdvantagesConsiderationsReference
NBS / PPh₃Mild, neutralHigh yield, compatible with sensitive functional groups like Boc.Requires removal of triphenylphosphine oxide byproduct. researchgate.net
CBr₄ / PPh₃Mild, neutralEffective for primary and secondary alcohols.Stoichiometric amounts of reagents are needed.
PBr₃Can be harshPowerful and cost-effective.Potential for acidic byproducts that can cleave the Boc group.
NH₄Br / OxidantVariesOften considered "greener" chemistry.Reaction efficiency can be substrate-dependent. researchgate.net

Protective Group Chemistry Considerations for N-Boc-amines

The choice and use of the amine protecting group are fundamental to the successful synthesis of this compound.

Rationale for Utilizing the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis for several key reasons. masterorganicchemistry.comorganic-chemistry.org It converts the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046), preventing it from reacting with electrophiles or acting as a base in subsequent synthetic steps. ontosight.aiorganic-chemistry.org

The primary advantages of the Boc group are:

Stability: It is robust and stable under a wide variety of reaction conditions, including those involving bases, nucleophiles, and many oxidizing and reducing agents. wikipedia.orgorganic-chemistry.org This stability is crucial during the bromination step.

Ease of Introduction: It can be easily introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). genscript.comwikipedia.org

Specific Cleavage Conditions: The Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. wikipedia.orgwikipedia.org This cleavage is clean, often producing gaseous isobutene and carbon dioxide.

This specific acid lability allows for "orthogonal" protection strategies, where multiple protecting groups can be used in a single molecule and removed selectively under different conditions. wikipedia.orgorganic-chemistry.org

Comparative Analysis of Alternative Amine Protecting Group Strategies

While the Boc group is highly effective, other protecting groups for amines exist, each with its own set of properties. A comparative analysis highlights the strategic choice of Boc for this particular synthesis.

Carboxybenzyl (Cbz or Z) Group: Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and some basic conditions. However, its primary method of removal is catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.com This condition is generally incompatible with alkyl bromides, as the carbon-bromine bond can also be reduced. Therefore, Cbz would be an unsuitable choice for the synthesis of this compound.

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to basic conditions, typically treatment with a secondary amine like piperidine. masterorganicchemistry.com While stable to acid and hydrogenation, the basic conditions required for Fmoc removal could potentially induce an elimination reaction (E2) in the N-Fmoc-2-bromo-1-propanamine product, leading to an undesired alkene byproduct.

Therefore, the Boc group's stability during the bromination reaction and its specific removal under acidic conditions, which are orthogonal to the conditions that might affect the C-Br bond, make it the superior choice for this synthetic target.

Table 3: Comparative Analysis of Amine Protecting Groups
Protecting GroupAbbreviationStable ToCleavage ConditionSuitability for this SynthesisReference
tert-ButoxycarbonylBocBase, Nucleophiles, HydrogenolysisMild Acid (e.g., TFA)Excellent; stable during bromination and orthogonal removal. masterorganicchemistry.comwikipedia.orgwikipedia.org
CarboxybenzylCbz or ZAcid, some BasesCatalytic HydrogenolysisPoor; cleavage conditions would likely reduce the C-Br bond. masterorganicchemistry.com
FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)Poor; cleavage conditions could cause elimination of HBr. masterorganicchemistry.comwikipedia.org

Table of Mentioned Compounds

Compound NameAbbreviation/SynonymRole in Synthesis
This compoundtert-butyl (2-bromopropyl)carbamateTarget Molecule
L-alanineAlaChiral Pool Starting Material
N-Boc-L-alanineBoc-Ala-OHIntermediate
N-Boc-L-alaninol(S)-tert-butyl (1-hydroxypropan-2-yl)carbamateDirect Precursor for Bromination
di-tert-butyl dicarbonateBoc₂O, Boc anhydrideBoc-Protecting Reagent
N-BromosuccinimideNBSBrominating Agent
TriphenylphosphinePPh₃Reagent for Appel Reaction
Carbon TetrabromideCBr₄Brominating Agent
Phosphorus TribromidePBr₃Brominating Agent
Thionyl BromideSOBr₂Brominating Agent
Trifluoroacetic AcidTFAReagent for Boc Deprotection
Benzyl ChloroformateCbz-ClCbz-Protecting Reagent
9-fluorenylmethyloxycarbonyl chlorideFmoc-ClFmoc-Protecting Reagent
Piperidine-Reagent for Fmoc Deprotection

Advanced Purification and Isolation Techniques for this compound Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to ensure its suitability for subsequent synthetic applications. The choice of purification method is dictated by the scale of the synthesis, the nature of impurities, and the required final purity. Advanced techniques such as column chromatography and crystallization are commonly employed.

Column Chromatography

Flash column chromatography using silica (B1680970) gel is a widely adopted technique for the purification of N-Boc protected amines. The selection of the eluent system is crucial for achieving efficient separation of the desired product from starting materials and byproducts.

For the purification of tert-butyl (3-bromopropyl)carbamate, a compound structurally similar to this compound, a silica gel column chromatography with an eluent system of ethyl acetate (B1210297) and n-hexane (1:9 v/v) has been reported to yield the product as a colorless oil with a high yield of 94%. rsc.org The progress of the purification is often monitored by thin-layer chromatography (TLC). rsc.org

In another instance, for the purification of a different, but related, crude product, flash column chromatography on silica gel with an eluent of 98:2 dichloromethane-acetone was utilized. arkat-usa.org This demonstrates the variability in solvent systems that can be effectively used depending on the specific impurities present.

Table 1: Chromatographic Purification of N-Boc-Protected Bromoalkylamines

Compound Chromatographic Method Stationary Phase Eluent System Reported Yield/Purity Reference
tert-Butyl (3-bromopropyl)carbamate Silica gel column chromatography Silica Gel Ethyl acetate:n-hexane (1:9) 94% rsc.org
(1R,2R)-1-(N-Boc-amino)-1-phenyl-2-bromopropane Flash column chromatography Silica 98:2 CH₂Cl₂-acetone 62% arkat-usa.org

Crystallization

Crystallization is another powerful technique for the purification of this compound, particularly for large-scale synthesis where chromatography may be less practical. This method relies on the differential solubility of the product and impurities in a given solvent or solvent mixture.

A patented process for the production of tert-butyl N-(2-bromoethyl)carbamate describes a method where the product is crystallized directly from the reaction mixture. After the reaction of 2-bromoethylamine (B90993) hydrobromide with di-tert-butyl dicarbonate in a water-soluble solvent, water is added as a crystallizing solvent along with seed crystals. This induces the precipitation of the desired product, which can then be isolated by filtration. google.com This approach can offer high purity and is often more cost-effective and scalable than chromatography.

Table 2: Crystallization-Based Purification of N-Boc-Protected Bromoalkylamines

Compound Crystallization Method Solvent System Key Aspect Reference
tert-Butyl N-(2-bromoethyl)carbamate Precipitation Water-soluble solvent / Water Addition of water and seed crystals to induce crystallization google.com

Purity Analysis

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to confirm the identity and purity of this compound. rsc.org Commercially available this compound is often cited with purities of 95% or higher. achemblock.combiocompare.com

Reaction Mechanisms and Pathways Involving N Boc 2 Bromo 1 Propanamine

Nucleophilic Substitution Reactions of the Bromine Moiety

The carbon-bromine bond in N-Boc-2-bromo-1-propanamine is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. As a secondary alkyl halide, it can undergo nucleophilic substitution by both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The predominant pathway is highly dependent on the reaction conditions.

The stereochemical outcome of a nucleophilic substitution reaction at the chiral center (C2) of this compound is a key indicator of the underlying mechanism.

SN2 Pathway : This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine. The reaction proceeds in a single, concerted step, leading to an inversion of the stereochemical configuration at the chiral center. If the starting material is an (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This mechanism is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

SN1 Pathway : This pathway proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a planar, achiral secondary carbocation intermediate. In the second step, the nucleophile can attack this planar intermediate from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of both (R) and (S) enantiomers of the product. The SN1 pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

The choice of nucleophile and solvent is critical in directing the substitution reaction towards either an SN1 or SN2 pathway.

Nucleophile Structure : Strong nucleophiles, which are typically anionic and have a high concentration, favor the bimolecular SN2 reaction as the rate is dependent on both the substrate and the nucleophile. Examples include iodide (I⁻), hydroxide (OH⁻), and azide (B81097) (N₃⁻). Conversely, weak, neutral nucleophiles such as water (H₂O) and alcohols (ROH) favor the SN1 mechanism because they are not strong enough to initiate a backside attack and must wait for the formation of the carbocation intermediate.

Solvent Environment : The solvent plays a crucial role in stabilizing the transition states and intermediates of the reaction.

Polar Protic Solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the bromide leaving group in the SN1 pathway, thus accelerating this mechanism.

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) possess dipole moments but cannot form hydrogen bonds. They are good at solvating cations but not anions. This leaves the anionic nucleophile relatively "bare" and highly reactive, which promotes the single-step, bimolecular SN2 mechanism.

Table 1. Factors Influencing the Competition Between SN1 and SN2 Pathways.

Elimination Reactions Forming Unsaturated N-Boc-propylamine Derivatives

In the presence of a base, this compound can undergo elimination reactions to form an alkene. This process, known as dehydrohalogenation, involves the removal of the bromine atom and a proton from an adjacent carbon atom. Similar to substitution, elimination can proceed through two distinct mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The factors governing the competition between E1 and E2 reactions are similar to those for substitution reactions, with the strength of the base being a primary determinant.

E2 Pathway : This is a single-step, concerted reaction where the base removes a proton from a carbon adjacent to the leaving group, while simultaneously the carbon-bromine bond breaks and a double bond is formed. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. This pathway is strongly favored by the use of strong, concentrated bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide).

E1 Pathway : This pathway is the elimination counterpart to the SN1 reaction and shares the same first step: formation of a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 mechanism is favored by weak bases and polar protic solvents and often competes with the SN1 reaction. High temperatures generally favor elimination over substitution.

The elimination of HBr from this compound can potentially yield two different alkene products, depending on whether a proton is removed from the primary carbon (C1) or the methyl carbon (C3).

Zaitsev's Rule : This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. In this case, removal of a proton from C1 would lead to the formation of tert-butyl (prop-1-en-1-yl)carbamate, a disubstituted alkene.

Hofmann's Rule : This rule predicts that when a sterically hindered (bulky) base is used, the major product will be the less substituted, less sterically hindered alkene. For this compound, using a bulky base like potassium tert-butoxide would favor the removal of a proton from the more accessible methyl group (C3), leading to the formation of tert-butyl (prop-1-en-2-yl)carbamate, a monosubstituted alkene.

Table 2. Factors Influencing the Competition Between E1 and E2 Pathways.

Organometallic Cross-Coupling Reactions Utilizing the Bromine Functionality

The carbon-bromine bond of this compound serves as an electrophilic handle for the construction of new carbon-carbon bonds via organometallic cross-coupling reactions. These reactions are powerful tools in modern organic synthesis.

A prominent example is the Suzuki-Miyaura cross-coupling reaction . princeton.eduresearchgate.net In a typical cycle, a low-valent palladium catalyst, such as Pd(0), undergoes oxidative addition into the carbon-bromine bond of this compound. This forms an organopalladium(II) intermediate. This intermediate then undergoes a process called transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. princeton.edu The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

This methodology allows for the coupling of the protected aminopropyl group with a wide variety of aryl, heteroaryl, or vinyl groups from the organoboron partner. nih.govorganic-chemistry.org The presence of the Boc protecting group is compatible with these reaction conditions, making this compound a useful building block for introducing this functionalized alkyl chain into more complex molecules. nih.gov Similar nickel-catalyzed coupling reactions have also been shown to be effective for secondary alkyl bromides. princeton.edu

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the application of these reactions with aryl and vinyl halides is widespread, their use with unactivated alkyl halides, such as this compound, has been more challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, recent advances in catalyst design, particularly the use of specialized ligands, have opened up new possibilities.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a cornerstone of modern synthesis. While there is a lack of specific documented examples of this compound undergoing Suzuki-Miyaura coupling, the reaction has been successfully applied to other secondary alkyl bromides. The key to achieving such couplings lies in overcoming the challenge of β-hydride elimination from the alkyl-palladium intermediate. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over this competing pathway.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed through the generally accepted catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. Similar to the Suzuki coupling, the application of the Heck reaction to unactivated alkyl halides has been historically limited. However, both nickel and cobalt catalysts have been shown to effectively catalyze Heck-type reactions of secondary alkyl bromides with styrenes, proceeding through a radical pathway. This suggests that a similar transformation with this compound could be feasible, likely leading to the formation of a substituted alkene. The reaction would likely be initiated by a single-electron transfer from the low-valent metal catalyst to the alkyl bromide, generating an alkyl radical that then adds to the alkene.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an organic halide. Notably, the Sonogashira coupling of unactivated alkyl bromides, including secondary ones, has been achieved using a palladium/N-heterocyclic carbene (NHC)-based catalyst. This development is highly significant as it provides a direct precedent for the potential application of this compound in such reactions. The use of a Pd/NHC catalyst under mild conditions has been shown to be effective for a range of functionalized, β-hydrogen-containing alkyl bromides.

The proposed mechanism for the Sonogashira coupling of an unactivated alkyl bromide involves the standard catalytic cycle, with the NHC ligand playing a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination, while suppressing β-hydride elimination.

Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Hypothetical/Analogous)Key Considerations
Suzuki-MiyauraArylboronic acidN-Boc-2-aryl-1-propanaminePd(0) with bulky phosphine or NHC ligandsSuppression of β-hydride elimination
HeckStyreneN-Boc-2-(2-phenylethenyl)-1-propanamineNi or Co complexes (radical pathway)Radical mechanism, regioselectivity
SonogashiraTerminal alkyneN-Boc-2-alkynyl-1-propanaminePd(0) with NHC ligand and Cu(I) cocatalystPrecedent with other unactivated alkyl bromides

Exploration of Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals offer unique catalytic activities that can be harnessed for the derivatization of this compound.

Nickel-Catalyzed Cyanation: The introduction of a nitrile group is a valuable transformation in organic synthesis. Nickel-catalyzed cyanation of unactivated secondary alkyl bromides using zinc cyanide (Zn(CN)₂) has been reported. This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. Applying this methodology to this compound would provide a direct route to N-Boc-2-cyano-1-propanamine, a versatile intermediate for the synthesis of various nitrogen-containing compounds. The mechanism is proposed to involve a radical pathway.

Transition Metal-Catalyzed Carbonylation: Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are of fundamental importance. Transition metals, including cobalt and manganese, have been shown to catalyze the carbonylation of alkyl bromides. For instance, the aminocarbonylation of alkyl bromides with amines in the presence of a cobalt catalyst and carbon monoxide leads to the formation of amides. This suggests that this compound could potentially undergo carbonylation followed by trapping with a nucleophile to yield carboxylic acid derivatives, esters, or amides.

Table 2: Examples of Other Transition Metal-Catalyzed Transformations Applicable to Alkyl Bromides

TransformationReagentPotential Product from this compoundMetal Catalyst
CyanationZn(CN)₂N-Boc-2-cyano-1-propanamineNickel
AminocarbonylationCO, AmineN-Boc-2-(aminocarbonyl)-1-propanamineCobalt

Radical Reactions and Their Application in Derivatization of this compound

Radical reactions offer a complementary approach to ionic reactions for the formation of C-C and C-heteroatom bonds. The carbon-bromine bond in this compound can be homolytically cleaved to generate a secondary alkyl radical, which can then participate in various radical processes.

Intermolecular Radical Addition: Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. For instance, the visible-light-induced intermolecular bromonitroalkylation of styrenes involves the addition of a bromonitroalkane across the double bond. This type of transformation provides a framework for the potential radical addition of this compound to activated alkenes. The reaction would likely be initiated by a photocatalyst that, upon excitation, facilitates the formation of the 2-(N-Boc-amino)propyl radical. This radical could then add to an electron-deficient alkene, with the resulting radical being trapped by a bromine source to afford the addition product.

The derivatization of N-Boc protected amines through photoredox-catalyzed reactions is a growing field. For example, the arylation of N-Me groups in trialkylamines has been achieved using a dual nickel/photoredox catalytic system. While this reaction targets a C-H bond, it highlights the compatibility of the N-Boc group with radical reaction conditions and the potential for developing novel derivatization strategies for molecules like this compound.

Table 3: Potential Radical Reactions for the Derivatization of this compound

Radical ReactionReaction PartnerPotential ProductInitiation Method
Intermolecular AdditionElectron-deficient alkeneAdduct of this compound and alkenePhotoredox catalysis
DerivatizationVarious radical trapsFunctionalized N-Boc-1-propanamine derivativesPhotoredox or thermal initiation

Applications of N Boc 2 Bromo 1 Propanamine in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Pool Utilization

The presence of a stereocenter at the C-2 position makes N-Boc-2-bromo-1-propanamine a valuable precursor in asymmetric synthesis. It can be employed in reactions that either control the formation of new stereocenters relative to the existing one or utilize its inherent chirality after resolution to build complex enantiopure molecules.

Diastereoselective and Enantioselective Transformations

This compound serves as a prochiral substrate in various diastereoselective reactions. The existing chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. For instance, in nucleophilic substitution reactions at the bromine-bearing carbon, the stereochemistry can influence the formation of products with new adjacent stereocenters.

While direct enantioselective transformations using racemic this compound are less common, related N-Boc protected halo-amines are instrumental in catalyst-controlled enantioselective processes. For example, in reactions analogous to the enantioselective addition of bromonitromethane to N-Boc aldimines, a bifunctional chiral organocatalyst can control the stereochemical outcome, yielding β-amino-α-bromo nitroalkanes with high enantioselectivity nih.gov. These products, which are structurally related to derivatives of this compound, are valuable precursors for synthesizing non-proteinogenic α-amino amides nih.gov.

Table 1: Catalyst Performance in Enantioselective Aza-Henry Reactions

Catalyst Yield (%) Diastereomeric Ratio Enantiomeric Excess (%)
(R,R)-PBAM 74 1:1 42/40
(R,R)-PBAM·HOTf 72 1:1 91/91
(S,S)-Stilbene-PBAM·HOTf 65 1:1 80/80

Data derived from studies on enantioselective additions to N-Boc aldimines, demonstrating the principle of achieving high enantioselectivity in related systems.

Preparation of Enantiopure Derivatives of this compound

Access to enantiomerically pure forms of this compound is crucial for its use as a chiral building block. This can be achieved through several established methodologies:

Chiral Pool Synthesis: Synthesis can commence from readily available chiral starting materials, such as (S)- or (R)-alanine. A typical sequence involves the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a bromide, and protection of the amine with a Boc group. This route provides access to either enantiomer of the target compound with high optical purity.

Kinetic Resolution: Enzymatic kinetic resolution is a powerful tool for separating enantiomers. Lipases, such as Candida antarctica lipase B (CALB), have shown high efficiency in the resolution of racemic N-Boc amino acid esters and related compounds elsevierpure.com. A similar strategy could be applied to a derivative of this compound, where one enantiomer is selectively transformed (e.g., via hydrolysis of an ester derivative or acylation of the amine after deprotection), allowing for the separation of the unreacted, enantiomerically enriched starting material.

Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) allows for the direct separation of enantiomers from a racemic mixture, providing access to both enantiomers in high purity.

Construction of Complex Nitrogen-Containing Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products researchgate.netnih.gov.

Strategies for Intramolecular Cyclization and Ring Closure

A primary application of this compound in heterocyclic synthesis is through intramolecular cyclization. This typically involves an intramolecular SN2 reaction where the nitrogen atom, after deprotection or as a secondary amine, acts as a nucleophile, displacing the bromide to form a cyclic structure.

A key strategy involves the deprotonation of the N-Boc protected amine to generate a carbanion, which can then participate in intramolecular reactions researchgate.net. More directly, simple treatment with a base can induce the intramolecular displacement of the bromide by the amine, leading to the formation of a three-membered ring.

Example of Intramolecular Cyclization:

Aziridine Synthesis: The most direct cyclization of this compound upon treatment with a base (e.g., sodium hydride) is expected to yield N-Boc-2-methylaziridine. This reaction proceeds via an intramolecular nucleophilic substitution. Such N-Boc activated aziridines are versatile intermediates for the synthesis of more complex molecules through regioselective ring-opening reactions nih.gov.

The reactivity of the N-Boc group itself can also be exploited in cyclization reactions. For instance, intramolecular cyclization of N-Boc tethered epoxides can lead to the formation of oxazolidinone and oxazinanone derivatives, showcasing the versatility of N-Boc groups in forming heterocyclic systems rsc.orgresearchgate.net.

Synthesis of Biologically Relevant Heterocyclic Scaffolds

This compound is a precursor for synthesizing larger, biologically relevant heterocyclic systems like pyrrolidines and piperidines.

Pyrrolidine Synthesis: Pyrrolidine derivatives can be synthesized by using this compound as a building block in multi-step sequences. For example, it can be used to alkylate a carbon nucleophile, followed by further functional group manipulation and a subsequent cyclization step to form the five-membered ring researchgate.netorganic-chemistry.orgnih.gov.

Piperidine Synthesis: Similarly, this compound can be incorporated into synthetic routes towards piperidines. While direct cyclization to a six-membered ring is not feasible from this C3 fragment, it can be coupled with other fragments to construct the necessary carbon skeleton prior to cyclization.

The pyrrolidine scaffold is a core component of numerous FDA-approved drugs, highlighting the importance of synthetic precursors like this compound in medicinal chemistry researchgate.net.

Table 2: Examples of Biologically Active Heterocyclic Scaffolds

Heterocycle Biological Relevance Synthetic Approach
Aziridine Precursor for amino acids, enzyme inhibitors Intramolecular cyclization of halo-amines
Pyrrolidine Antiviral, anticancer, CNS drugs Multi-step synthesis involving alkylation and cyclization

| Piperidine | Analgesics, antipsychotics, antihistamines | Construction from smaller fragments followed by cyclization |

Role in Peptide and Peptidomimetic Chemistry

The modification of peptides to improve their stability, bioavailability, and efficacy is a central theme in medicinal chemistry. This compound provides a reactive handle to create non-natural peptide structures and peptidomimetics.

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acid smolecule.com. The presence of both a Boc-protected amine and a reactive bromide makes this compound a useful tool for peptide modification.

One key application is in the N-alkylation of peptide backbones. The amide nitrogens in a peptide chain can be alkylated to introduce side chains, which can modulate the peptide's conformation and resistance to proteolytic degradation. This compound can serve as an alkylating agent for this purpose, introducing a 2-aminopropyl group (after deprotection) onto the peptide backbone nih.govresearchgate.net. This modification can alter the hydrogen-bonding network and conformational preferences of the peptide, potentially leading to enhanced biological activity.

Furthermore, this compound can be used to synthesize non-canonical amino acids mdpi.com. For example, it can be used to alkylate a glycine enolate equivalent, leading to the synthesis of a diaminobutyric acid derivative after further transformations. These unnatural amino acids can then be incorporated into peptide sequences to create novel peptidomimetics with unique structural and functional properties. The introduction of such building blocks can impart specific conformational constraints or introduce new recognition elements for biological targets.

Table 3: Mentioned Compounds

Compound Name
This compound
(S)-Alanine
(R)-Alanine
N-Boc-2-methylaziridine
Candida antarctica lipase B

Incorporation into Modified Peptide Structures and Analogs

The modification of peptides with non-proteinogenic amino acids or their mimics is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and receptor affinity. This compound serves as a precursor for the synthesis of chiral aminopropyl-containing building blocks that can be incorporated into peptide backbones or as side-chain modifications.

The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for its participation in standard peptide synthesis protocols. The bromine atom can be displaced by various nucleophiles to introduce a wide range of functionalities. For instance, it can be used to alkylate amino acid residues with nucleophilic side chains, such as the thiol group of cysteine or the amino group of lysine, to form stable thioether or secondary amine linkages, respectively. This approach enables the creation of peptides with constrained geometries or the attachment of reporter groups and other molecular probes.

Modification Strategy Reacting Residue Resulting Linkage Potential Application
Side-chain alkylationCysteineThioetherPeptide stapling, introduction of labels
Side-chain alkylationLysineSecondary amineBranched peptides, conjugation
Backbone modificationN-terminal amineN-alkylationIncreased proteolytic stability

Potential in Non-Ribosomal Peptide Synthesis Applications

Non-ribosomal peptides (NRPs) are a class of natural products with diverse and potent biological activities, including antibiotic, immunosuppressive, and anticancer properties. They are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), which can incorporate a vast array of non-proteinogenic amino acids.

The chemical synthesis of NRPs and their analogs often relies on the availability of suitably protected and activated non-proteinogenic amino acid building blocks. This compound can be envisioned as a valuable starting material for the synthesis of β-amino acids and other unusual building blocks for incorporation into NRP mimics. For example, the bromine atom can be displaced by a cyanide group, which upon hydrolysis would yield a protected β-amino acid derivative.

NRPS Building Block Type Synthetic Transformation from this compound
β-amino acidNucleophilic displacement with cyanide followed by hydrolysis
Diaminopropionic acid derivativeNucleophilic displacement with an amine or azide (B81097) followed by reduction

The ability to generate a library of diverse non-proteinogenic building blocks from a common precursor like this compound is highly advantageous for exploring the structure-activity relationships of NRPs and for creating novel bioactive compounds.

Contributions to Fragment-Based Drug Discovery and Linker Chemistry

Derivatization for Novel Chemical Scaffold Construction

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. Promising fragments are then elaborated into more potent and selective drug candidates. The success of FBDD relies on the availability of diverse and synthetically tractable fragment libraries.

This compound, with its defined stereochemistry and orthogonal reactive sites, represents an attractive starting point for the construction of novel chemical scaffolds for fragment libraries. The aminopropyl core can be derivatized in a combinatorial fashion to generate a collection of related molecules with varying physicochemical properties. The Boc-protected amine allows for amide bond formation or reductive amination, while the bromide can be functionalized through nucleophilic substitution or cross-coupling reactions. This dual reactivity enables the rapid generation of three-dimensional scaffolds that are desirable in modern drug discovery.

Derivatization Reaction Functional Group Targeted Resulting Scaffold Feature
Amide couplingBoc-protected amine (after deprotection)Diverse amide functionalities
Nucleophilic substitutionBromideIntroduction of various heteroatomic groups
Suzuki couplingBromide (after conversion to a suitable derivative)Aryl or heteroaryl substitution

Utility in Targeted Protein Degradation (e.g., PROTAC) Design

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in the formation of a productive ternary complex and subsequent degradation of the target protein.

The synthesis of PROTACs often involves the use of bifunctional building blocks to construct the linker. N-Boc-protected diamines are commonly employed as key components of these linkers. nih.gov this compound is a valuable precursor for such linkers. The protected amine can be coupled to one of the ligands, and the bromide can be converted to a second amine or another functional group for attachment to the other ligand. The length and composition of the linker are critical for PROTAC efficacy, and the use of building blocks like this compound allows for the systematic variation of the linker structure to optimize degradation activity. nih.gov

PROTAC Linker Component Role of this compound
Diamine linker precursorProvides a chiral, three-carbon spacer
Functionalized linker building blockEnables attachment of different chemical moieties to tune linker properties

The development of diverse libraries of PROTACs with varying linkers is essential for optimizing their biological activity, and versatile building blocks like this compound are instrumental in this process. nih.gov

Stereochemical Investigations of N Boc 2 Bromo 1 Propanamine and Its Derivatives

Synthesis and Separation of Stereoisomers of N-Boc-2-bromo-1-propanamine

The synthesis of enantiomerically enriched or pure stereoisomers of this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary. One common approach involves the use of enantiopure precursors, such as chiral amino alcohols. For instance, (R)- or (S)-alaninol can be converted to the corresponding N-Boc protected amino alcohol. Subsequent stereospecific conversion of the hydroxyl group to a bromide, for example, via an Appel or Mitsunobu reaction with a bromine source, can yield the desired enantiomer of this compound. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product.

Another asymmetric strategy involves the stereoselective reduction of a corresponding N-Boc protected 2-bromo-1-propanimine. The use of a chiral reducing agent, such as a borane (B79455) reagent complexed with a chiral ligand, can selectively produce one enantiomer over the other.

Separation of Stereoisomers:

When a racemic mixture of this compound is synthesized, the separation of the enantiomers is necessary to obtain the pure stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, to achieve optimal separation.

An alternative resolution method involves derivatization of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like flash column chromatography or by crystallization. After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of this compound.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Retention Time (R-enantiomer) 8.5 min (hypothetical)
Retention Time (S-enantiomer) 10.2 min (hypothetical)

Elucidation of Chiroptical Properties and Their Characterization

The chiroptical properties of the enantiomers of this compound are defining characteristics that allow for their identification and the determination of their enantiomeric purity. The two main techniques used for this purpose are polarimetry and circular dichroism (CD) spectroscopy.

Optical Rotation:

Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For example, the (R)-enantiomer of a compound might have a specific rotation of +X degrees, while the (S)-enantiomer would have a specific rotation of -X degrees. The measurement of the optical rotation of a sample of this compound can be used to determine its enantiomeric excess (ee).

Circular Dichroism:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows the difference in absorbance (ΔA) as a function of wavelength. Each enantiomer will produce a CD spectrum that is a mirror image of the other. CD spectroscopy is particularly useful for characterizing the stereochemistry of molecules containing chromophores, and while the N-Boc group and the bromine atom are not strong chromophores in the typical UV-Vis range, they can exhibit absorbances at lower wavelengths that may be useful for CD analysis.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

Property(R)-N-Boc-2-bromo-1-propanamine(S)-N-Boc-2-bromo-1-propanamine
Specific Rotation [α]D20 (c=1, CHCl3) +15.2° (hypothetical)-15.2° (hypothetical)
Circular Dichroism (λmax, nm) 215 (+Δε) (hypothetical)215 (-Δε) (hypothetical)

Stereoselective Derivatization Reactions of this compound

The enantiopure forms of this compound are valuable intermediates for the synthesis of more complex chiral molecules. The bromine atom at the stereogenic center is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution:

Stereoselective derivatization often involves nucleophilic substitution reactions where the stereochemistry at the chiral center is either inverted or retained. For a secondary bromide like this compound, the mechanism of substitution (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the reaction conditions. An SN2 reaction with a nucleophile will proceed with inversion of configuration. For example, reaction of (R)-N-Boc-2-bromo-1-propanamine with sodium azide (B81097) (NaN3), a good nucleophile, would be expected to yield (S)-N-Boc-2-azido-1-propanamine. This azido (B1232118) derivative can then be reduced to the corresponding chiral diamine.

The N-Boc protected amine can also be deprotected under acidic conditions, and the resulting primary amine can undergo further reactions. The stereocenter at the 2-position allows for the synthesis of a wide range of chiral 1,2-disubstituted propane (B168953) derivatives.

Table 3: Examples of Stereoselective Derivatization Reactions

Starting MaterialReagentProductStereochemical Outcome
(R)-N-Boc-2-bromo-1-propanamineSodium Azide (NaN3)(S)-N-Boc-2-azido-1-propanamineInversion (SN2)
(S)-N-Boc-2-bromo-1-propanaminePotassium Cyanide (KCN)(R)-N-Boc-2-cyano-1-propanamineInversion (SN2)
(R)-N-Boc-2-bromo-1-propanamineSodium Thiophenoxide (NaSPh)(S)-N-Boc-2-(phenylthio)-1-propanamineInversion (SN2)

Conformational Analysis and Dynamic Behavior Studies

The conformational flexibility of this compound can influence its reactivity and interactions with other molecules. The molecule has several rotatable single bonds, leading to a variety of possible conformations.

Computational Modeling:

Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules. By calculating the relative energies of different staggered conformations (e.g., anti, gauche) around the C1-C2 and C2-N bonds, the most stable conformers can be identified. These calculations can also provide insights into the geometric parameters (bond lengths, bond angles, and dihedral angles) of the lowest energy conformations. For this compound, the steric bulk of the N-Boc group and the bromine atom, as well as potential intramolecular hydrogen bonding between the N-H and the bromine atom, will play a significant role in determining the preferred conformations.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant solution-phase conformation. The magnitude of the vicinal coupling constants between protons on adjacent carbon atoms is related to the dihedral angle between them, as described by the Karplus equation. By comparing experimental coupling constants with those predicted for different conformations from computational models, the conformational equilibrium in solution can be assessed.

Dynamic NMR spectroscopy can be used to study the energy barriers to bond rotation. By monitoring the changes in the NMR spectrum as a function of temperature, information about the rates of conformational interconversion can be obtained.

Table 4: Calculated Relative Energies of Staggered Conformations around the C1-C2 Bond of this compound (Illustrative)

Conformation (Dihedral Angle N-C1-C2-Br)Relative Energy (kcal/mol) (Hypothetical)
Anti (180°)0.0
Gauche (+60°)1.2
Gauche (-60°)1.2

Advanced Analytical Methodologies for Structural Elucidation of N Boc 2 Bromo 1 Propanamine and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of N-Boc-2-bromo-1-propanamine by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for confirming the identity and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ): The protons of the tert-butyl (Boc) group typically appear as a sharp singlet around 1.4 ppm due to the nine equivalent protons. The protons on the propanamine backbone exhibit more complex signals. The methine proton (CH-Br) is expected to appear downfield (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent bromine atom. The methylene (B1212753) protons (CH₂-NH) would likely resonate between 3.0-3.5 ppm, and the methyl protons (CH₃) would appear as a doublet around 1.7 ppm.

Spin-Spin Splitting: The n+1 rule helps to determine the connectivity. The methyl group's signal is split into a doublet by the adjacent methine proton. The methine proton signal would be a multiplet due to coupling with both the methyl and methylene protons. The methylene protons would also show complex splitting patterns from coupling to the methine proton and the N-H proton.

Integration: The relative areas of the peaks correspond to the ratio of the protons, which for this compound would be 9:1:2:3:1 for the Boc, CH, CH₂, CH₃, and NH protons, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

The carbonyl carbon of the Boc group is typically observed in the 155-156 ppm region.

The quaternary carbon and the methyl carbons of the Boc group appear around 80 ppm and 28 ppm, respectively.

For the propanamine chain, the carbon bearing the bromine (C-Br) would be found around 50-55 ppm, the methylene carbon (C-N) around 45-50 ppm, and the methyl carbon around 20-25 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular backbone.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
C(CH₃)₃1.4 (s, 9H)28.4 (3C)
C (CH₃)₃-79.5
C=O-155.6
NHVariable (broad s, 1H)-
CH₂-NH3.2-3.4 (m, 2H)48.0
CH-Br4.1-4.3 (m, 1H)52.0
CH₃-CH1.7 (d, 3H)23.0

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Weight: 238.13 g/mol for the monoisotopic mass), the mass spectrum would exhibit characteristic features:

Molecular Ion Peak ([M]⁺): The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group undergoes a characteristic fragmentation pathway. A prominent fragmentation involves the loss of isobutene (56 Da) via a McLafferty-type rearrangement, leading to a significant peak at [M-56]⁺. Further loss of carbon dioxide (44 Da) can also be observed. nih.govreddit.com The loss of the entire tert-butyl group (57 Da) is also a common fragmentation pathway.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pathway for amines. whitman.edulibretexts.org This would result in fragments corresponding to the loss of an ethyl group or a bromomethyl radical.

Cleavage of the C-Br Bond: The carbon-bromine bond can also cleave, leading to a fragment at [M-Br]⁺ or [M-HBr]⁺.

m/z Possible Fragment Fragmentation Pathway
239/241[C₈H₁₆BrNO₂ + H]⁺Protonated Molecular Ion (ESI)
183/185[M - C₄H₈]⁺Loss of isobutene
139/141[M - C₄H₈ - CO₂]⁺Loss of isobutene and CO₂
158[M - Br]⁺Cleavage of C-Br bond

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate (B1207046).

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the propyl and tert-butyl groups.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate (Boc group).

N-H Bend: A peak around 1510-1540 cm⁻¹ corresponding to the N-H bending vibration.

C-O Stretch: Absorption bands in the 1160-1250 cm⁻¹ region due to the C-O stretching vibrations of the carbamate.

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically between 500-650 cm⁻¹, corresponding to the C-Br stretching vibration.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak absorbers in the IR spectrum.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Given that the molecule possesses a chiral center at the carbon bearing the bromine atom, chiral HPLC methods are crucial for separating its enantiomers.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, is suitable for determining the chemical purity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid, would be employed. Detection is commonly achieved using a UV detector, as the carbamate group provides sufficient chromophore for detection at low wavelengths (around 210 nm).

Isomer (Enantiomer) Separation: The separation of the (R)- and (S)-enantiomers of this compound requires a chiral environment. This can be achieved in two main ways:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. CSPs containing chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), cyclodextrins, or macrocyclic antibiotics, can be used. nih.govcsfarmacie.cz The choice of CSP and mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol for normal-phase chromatography) is critical and requires methodical development to achieve baseline separation of the enantiomers.

Indirect Separation via Diastereomer Formation: This method involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). After separation, the derivatizing agent can be cleaved to yield the pure enantiomers.

Method validation for either approach would involve assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure the method is reliable for its intended purpose.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of this compound, direct GC analysis can be challenging.

A significant issue is the thermal lability of the Boc protecting group. nih.gov At the high temperatures typically used in a GC injection port, the Boc group can readily decompose, leading to the in-situ formation of the unprotected amine and other byproducts. This can result in inaccurate quantification and misidentification of the compound.

To overcome these challenges, two approaches can be considered:

Derivatization: The primary amine can be derivatized to a more volatile and thermally stable functional group. For instance, after the removal of the Boc group, the resulting 2-bromo-1-propanamine can be acylated (e.g., with trifluoroacetic anhydride) or silylated to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comnih.gov The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Low-Temperature Injection Techniques: Using a programmed temperature vaporizer (PTV) inlet can allow for the introduction of the sample at a lower initial temperature, which is then rapidly ramped. This can sometimes minimize on-column degradation compared to a hot split/splitless injector.

GC analysis is particularly useful for detecting volatile impurities that may not be easily observed by HPLC. When coupled with a mass spectrometer, GC-MS provides a robust method for the separation and structural confirmation of volatile derivatives and potential byproducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule's conformation in the solid state. For this compound and its derivatives, X-ray crystallography can elucidate the spatial orientation of the bulky tert-butoxycarbonyl (Boc) protecting group relative to the rest of the molecule and the influence of the bromine atom on the crystal packing.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal's unit cell can be determined, leading to the complete elucidation of the molecular structure.

While the crystal structure of this compound itself is not publicly available, a detailed crystallographic study has been conducted on a closely related derivative, N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester (Boc-Gly-(β-Br)ΔAla-OMe). This compound shares key structural features with this compound, namely the N-Boc group and a bromine atom attached to an alkyl backbone. The crystallographic data from this study provides valuable insights into the solid-state behavior of such molecules.

The detailed crystallographic data for N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester is summarized in the interactive table below.

Parameter Value
Chemical Formula C₁₁H₁₇BrN₂O₅
Formula Weight 337.17 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 9.0431 (4)
b (Å) 9.3160 (4)
c (Å) 9.7540 (4)
α (°) ** 83.381 (3)
β (°) 75.420 (4)
γ (°) 64.863 (4)
Volume (ų) 719.92 (6)
Z 2
Calculated Density (Mg/m³) **1.555
Radiation Type Mo Kα
Temperature (K) 100

This data provides a comprehensive understanding of the solid-state structure of a key derivative and serves as a valuable reference for predicting the crystallographic properties of this compound and other related compounds. The precise atomic coordinates and displacement parameters derived from such studies are crucial for computational modeling and for understanding the structure-activity relationships of these molecules.

Computational Chemistry and Theoretical Studies on N Boc 2 Bromo 1 Propanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For N-Boc-2-bromo-1-propanamine, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the bromine and nitrogen atoms, reflecting their lone pairs of electrons. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be centered on the C-Br antibonding orbital, indicating that nucleophilic attack will preferentially lead to the cleavage of this bond. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicImplication for Reactivity
Electron Density Partial positive charge on C2Susceptibility to nucleophilic attack
High electron density on Br and N atomsPotential sites for electrophilic attack or coordination
HOMO Energy Relatively high, localized on Br and NDonating electrons in reactions
LUMO Energy Relatively low, centered on C-Br σ* orbitalAccepting electrons, leading to C-Br bond cleavage
HOMO-LUMO Gap ModerateBalance between stability and reactivity
Electrostatic Potential Negative potential around Br and O atomsAttraction of electrophiles
Positive potential around C2 and NH protonAttraction of nucleophiles

This table is generated based on theoretical principles and data from analogous compounds, not direct calculations on this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can map out the potential energy surfaces for various reactions involving this compound, allowing for the identification of likely reaction pathways and the characterization of transition states. Given its structure as a secondary bromoalkane, the primary reaction pathways to consider are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). youtube.comchemguide.co.uk

The SN2 pathway would involve a backside attack by a nucleophile on the C2 carbon, leading to an inversion of stereochemistry. The transition state for this reaction would be a pentacoordinate carbon species. ncert.nic.in The steric hindrance from the adjacent methyl and N-Boc-aminomethyl groups might disfavor this pathway.

The SN1 pathway would proceed through a secondary carbocation intermediate formed by the departure of the bromide ion. ucsb.edu The stability of this carbocation would be a critical factor. The adjacent amino group, even with the bulky Boc protecting group, could potentially stabilize the carbocation through neighboring group participation.

Elimination reactions (E2) are also plausible, particularly in the presence of a strong, sterically hindered base. sciepub.com This would involve the abstraction of a proton from either the C1 or C3 position, leading to the formation of an alkene. Computational modeling of the transition states for these different pathways would provide insights into the activation energies and help predict the major reaction products under various conditions. researchgate.net

Table 2: Predicted Activation Energies for Potential Reactions of this compound

Reaction PathwayKey Features of Transition StatePredicted Relative Activation EnergyFactors Influencing Pathway
SN2 Pentacoordinate carbon, backside attackModerate to HighSteric hindrance, nucleophile strength
SN1 Planar secondary carbocationModerateSolvent polarity, stability of carbocation
E2 Anti-periplanar arrangement of H and BrModerateBase strength and steric bulk

This table presents hypothetical data based on known reactivity patterns of similar compounds.

Molecular Dynamics Simulations for Conformational and Reactivity Insights

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different environments, such as in various solvents. The flexibility of the molecule is primarily due to the rotation around the C-C and C-N single bonds. The bulky tert-butyl group of the Boc protecting group will significantly influence the accessible conformations. nih.gov

MD simulations would likely show that the molecule adopts conformations that minimize steric clashes between the bulky groups. The orientation of the C-Br bond relative to the rest of the molecule will be of particular interest, as it will affect its accessibility to incoming nucleophiles. In polar solvents, solvent molecules would be expected to form a solvation shell around the polar parts of the molecule, such as the N-H and C=O groups of the Boc moiety and the C-Br bond. This solvation can influence both the conformational preferences and the reactivity. For instance, polar protic solvents might stabilize the transition state of an SN1 reaction, thereby favoring that pathway.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the structural or physicochemical properties of compounds with their chemical reactivity or biological activity. wikipedia.orglibretexts.org While a specific QSAR model for this compound and its analogs has not been reported, general principles can be applied to predict how structural modifications would affect its reactivity.

The reactivity of this compound is primarily dictated by the C-Br bond. journal-vniispk.ru Modifications to the molecule can influence this reactivity in several ways:

Electronic Effects: Introducing electron-withdrawing or electron-donating groups elsewhere in the molecule would alter the partial positive charge on the C2 carbon, thereby affecting its susceptibility to nucleophilic attack.

Steric Effects: Increasing the steric bulk around the reaction center (C2) would likely hinder SN2 reactions and could favor SN1 or elimination pathways.

Nature of the Leaving Group: Replacing bromine with other halogens (e.g., chlorine or iodine) would significantly impact the reaction rate, as the C-X bond strength and the stability of the leaving halide ion are different.

Table 3: Predicted Effects of Structural Modifications on the Reactivity of this compound Analogs

Structural ModificationPredicted Effect on ReactivityRationale
Replacement of Br with ClDecrease in SN1 and SN2 ratesStronger C-Cl bond, Cl- is a poorer leaving group
Replacement of Br with IIncrease in SN1 and SN2 ratesWeaker C-I bond, I- is a better leaving group
Addition of a methyl group at C1Increased steric hindranceSN2 pathway becomes less favorable
Modification of the Boc groupVaries depending on the electronic nature of the new protecting groupAlteration of the electronic properties of the amino group

This table is based on established principles of physical organic chemistry.

Future Directions and Emerging Research Avenues for N Boc 2 Bromo 1 Propanamine

The strategic importance of N-Boc-2-bromo-1-propanamine as a chiral building block in organic synthesis is well-established. However, ongoing research seeks to expand its utility, improve its synthesis, and apply it in novel contexts. Future research is poised to focus on several key areas, including the development of sustainable manufacturing processes, the exploration of enzyme-mediated transformations, the synthesis of new derivatives to expand accessible chemical space, and its potential integration into advanced materials. These emerging avenues promise to enhance the compound's value in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Question

  • Protective Equipment : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Waste Management : Segregate halogenated waste (e.g., brominated byproducts) for professional disposal .
  • Storage : Store under nitrogen at –20°C to prevent Boc-group hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

How can researchers design experiments to compare this compound with structural analogs?

Advanced Research Question
Leverage structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Halogen Substitution : Replace bromine with chlorine or fluorine to assess electronic effects.
  • Backbone Modification : Introduce branching (e.g., 2-methyl groups) to probe steric influences.

Advanced Research Question

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, THF increases reaction rate but may reduce selectivity compared to DCM .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Post-Reaction Quenching : Add aqueous Na₂S₂O₃ to neutralize excess bromine, improving purity .

Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry, reducing side-product aggregation .

How should researchers address discrepancies in published synthetic protocols?

Advanced Research Question
Contradictions in literature methods (e.g., solvent choices or reaction times) require critical analysis:

Reproducibility Tests : Replicate protocols under controlled conditions.

Meta-Analysis : Compare yields/purity across studies (e.g., THF vs. DCM in vs. 13).

Mechanistic Insights : Use computational chemistry (DFT) to identify rate-limiting steps affected by solvent polarity .

Example : A reported 80% yield in THF may drop to 60% in labs with higher humidity due to Boc-group instability, emphasizing the need for moisture control .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR : ¹H NMR (δ 1.4 ppm for Boc CH₃, δ 3.2–3.5 ppm for NHCH₂), ¹³C NMR (δ 28 ppm for Boc C, δ 35 ppm for Br-C).
  • MS : ESI-MS expected [M+H]⁺ at m/z 266.1 (C₈H₁₆BrNO₂).
  • IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1150 cm⁻¹ (C-Br stretch) .

Methodological Tip : For trace impurities, use HPLC-MS with a C18 column (ACN:H₂O gradient) to resolve degradation products .

How can computational modeling enhance the study of this compound?

Advanced Research Question

  • Docking Studies : Predict binding affinity to biological targets (e.g., amine receptors) using AutoDock Vina.
  • DFT Calculations : Optimize transition states for bromination steps to identify catalytic bottlenecks.
  • MD Simulations : Assess solubility in water/organic solvents by calculating partition coefficients (logP) .

Example : A logP value of 2.3 ± 0.1 (predicted via ChemAxon) aligns with observed solubility in THF > water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.